

MHI-148 Staining Protocol for Live-Cell Imaging: Application Notes

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B8198501

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Introduction

MHI-148 is a heptamethine cyanine dye that exhibits preferential accumulation in cancer cells, making it a valuable tool for near-infrared fluorescence (NIRF) imaging.^{[1][2]} Its selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are frequently overexpressed on the surface of various tumor cells.^{[2][3][4]} Furthermore, the hypoxic microenvironment of solid tumors is thought to contribute to its retention. Once inside cancer cells, **MHI-148** localizes to the mitochondria and lysosomes. These characteristics make **MHI-148** a promising agent for live-cell imaging applications, enabling researchers to distinguish cancerous cells from normal cell populations and to study dynamic cellular processes.

Mechanism of Action

The tumor-specific accumulation of **MHI-148** is a key feature for its application in cancer cell imaging. Unlike normal cells, many cancer cell types exhibit elevated expression of OATPs. **MHI-148** is recognized and transported by these proteins across the cell membrane. This targeted uptake mechanism results in a higher intracellular concentration of the dye in cancer cells compared to healthy cells. The dye's subsequent localization within mitochondria and lysosomes can be utilized for visualizing these organelles in live cancer cells.

Quantitative Data Summary

The following table summarizes the concentrations of **MHI-148** used in various in vitro studies. These concentrations can serve as a starting point for optimizing staining protocols for specific cell lines and experimental conditions.

Parameter	Cell Line(s)	Concentration Range	Observation	Reference
Cytotoxicity Assays	HT-29, NIH3T3	0.01 - 1.5 μ M	MHI-148 showed negligible toxicity.	
In Vitro Cellular Uptake	HT-29, NIH3T3	Not specified	Higher uptake observed in cancer cells (HT-29) compared to normal fibroblasts (NIH3T3).	
In Vitro Imaging	4T1, SCC7, NIH3T3	Not specified	High accumulation in cancer cell lines (4T1, SCC7) compared to NIH3T3.	
In Vitro Uptake Assessment	SNU-739, SNU-368 (HCC cells), THLE-2 (normal liver epithelial cells)	Not specified	Significantly higher uptake in HCC cells compared to ICG at all tested concentrations.	

Experimental Protocols

This protocol provides a general guideline for staining live cells with **MHI-148** for fluorescence microscopy. Optimization may be required for different cell types and imaging systems.

Materials:

- **MHI-148** dye
- Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
- Complete cell culture medium appropriate for the cell line
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging compatible chamber slides, coverslips, or dishes
- Fluorescence microscope with appropriate filter sets for near-infrared dyes

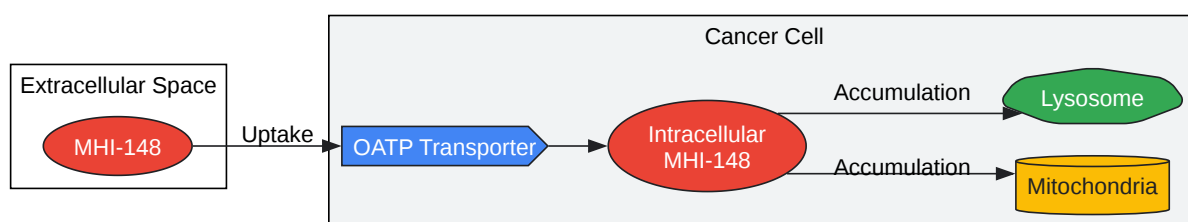
Protocol:

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution of **MHI-148** in anhydrous DMSO.
 - Store the stock solution at -20°C, protected from light.
- Cell Seeding:
 - Seed cells in a suitable live-cell imaging vessel (e.g., chamber slide, glass-bottom dish).
 - Culture the cells until they reach the desired confluency (typically 50-70%).
- Preparation of Staining Solution:
 - On the day of the experiment, dilute the **MHI-148** stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 0.1 - 1.0 μ M is recommended. The optimal concentration should be determined empirically for each cell line and application.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Gently wash the cells once with pre-warmed PBS.

- Add the **MHI-148** staining solution to the cells.
- Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal incubation time may vary.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
- Live-Cell Imaging:
 - Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
 - Image the cells using a fluorescence microscope equipped for near-infrared imaging.

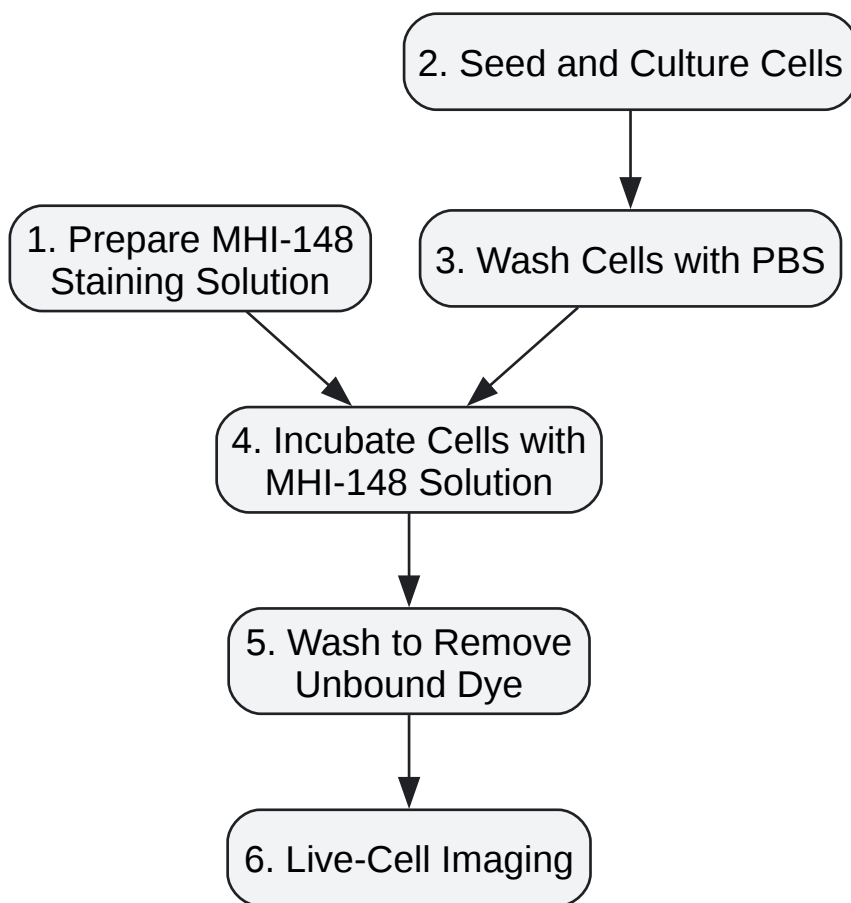
Visualizations

The following diagrams illustrate the key processes involved in **MHI-148**-based live-cell imaging.



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Caption: Mechanism of **MHI-148** uptake and localization in cancer cells.



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Caption: Experimental workflow for **MHI-148** live-cell staining.

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